molecular formula C14H13BrOZn B14886974 2-[(4'-Methylphenoxy)methyl]phenylZinc bromide

2-[(4'-Methylphenoxy)methyl]phenylZinc bromide

Cat. No.: B14886974
M. Wt: 342.5 g/mol
InChI Key: PIGXTQRSDFDTNH-UHFFFAOYSA-M
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Description

2-[(4’-Methylphenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4’-Methylphenoxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(4’-Methylphenoxy)methyl]phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

2-[(4’-Methylphenoxy)methyl]phenyl bromide+Zn2-[(4’-Methylphenoxy)methyl]phenylzinc bromide\text{2-[(4'-Methylphenoxy)methyl]phenyl bromide} + \text{Zn} \rightarrow \text{2-[(4'-Methylphenoxy)methyl]phenylzinc bromide} 2-[(4’-Methylphenoxy)methyl]phenyl bromide+Zn→2-[(4’-Methylphenoxy)methyl]phenylzinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4’-Methylphenoxy)methyl]phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in oxidative addition and transmetalation reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester as the coupling partner. The reaction is usually carried out in an inert atmosphere at elevated temperatures.

    Oxidative Addition: This involves the addition of an electrophile to the zinc compound, forming a new carbon-zinc bond.

    Transmetalation: This involves the transfer of the organic group from zinc to another metal, such as palladium.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-[(4’-Methylphenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of fine chemicals, polymers, and materials science research.

Mechanism of Action

The mechanism by which 2-[(4’-Methylphenoxy)methyl]phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which can then participate in various reactions. In the Suzuki-Miyaura coupling, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the final product.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Morpholino)methyl]phenylzinc iodide: This compound is similar in structure but contains an iodide instead of a bromide and a morpholino group instead of a methylphenoxy group.

    4-[(2’-Methylphenoxy)methyl]phenylzinc bromide: This compound is similar but has a different substitution pattern on the phenyl ring.

Uniqueness

2-[(4’-Methylphenoxy)methyl]phenylzinc bromide is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of certain organic molecules where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H13BrOZn

Molecular Weight

342.5 g/mol

IUPAC Name

bromozinc(1+);1-methyl-4-(phenylmethoxy)benzene

InChI

InChI=1S/C14H13O.BrH.Zn/c1-12-7-9-14(10-8-12)15-11-13-5-3-2-4-6-13;;/h2-5,7-10H,11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

PIGXTQRSDFDTNH-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=CC=[C-]2.[Zn+]Br

Origin of Product

United States

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